molecular formula C22H20N2O3S2 B12157159 N-(4-methylphenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5',4'-6,5]thiino[3,4-c]chroman-9-yl))acetamide

N-(4-methylphenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5',4'-6,5]thiino[3,4-c]chroman-9-yl))acetamide

Cat. No.: B12157159
M. Wt: 424.5 g/mol
InChI Key: ZPYLYHUZULRAFS-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5’,4’-6,5]thiino[3,4-c]chroman-9-yl))acetamide is a complex organic compound with a unique structure that combines elements of thiazoline, thiino, and chroman

Properties

Molecular Formula

C22H20N2O3S2

Molecular Weight

424.5 g/mol

IUPAC Name

N-(4-methylphenyl)-2-(15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-14-yl)acetamide

InChI

InChI=1S/C22H20N2O3S2/c1-13-6-8-15(9-7-13)23-18(25)10-24-21-20(29-22(24)26)19-14(12-28-21)11-27-17-5-3-2-4-16(17)19/h2-9,14,19H,10-12H2,1H3,(H,23,25)

InChI Key

ZPYLYHUZULRAFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=C(C4C(COC5=CC=CC=C45)CS3)SC2=O

Origin of Product

United States

Preparation Methods

Formation of the Thiino-Chroman Core

The thiino-chroman system is constructed via a cyclocondensation reaction between a substituted chroman precursor and a sulfur-containing reagent. For example, 6-fluoro-3,4-dihydro-2H-chromene-2-carbohydrazide has been used as a starting material in analogous syntheses, reacting with thioamides under acidic conditions to form the thiino ring. The reaction typically proceeds in ethanol or dichloromethane with catalytic HCl, yielding the fused thiino-chroman intermediate after 12–24 hours at reflux temperatures.

Thiazolino Ring Assembly

The thiazolino moiety is introduced through a nucleophilic substitution reaction. A primary amine group in the thiino-chroman intermediate reacts with carbon disulfide (CS₂) in the presence of ethyl chloroacetate, forming the thiazolidinone ring. This step requires anhydrous conditions and temperatures between 60–80°C to prevent side reactions. The resulting thiazolino-thiino-chroman intermediate is isolated via column chromatography using silica gel and a hexane-ethyl acetate eluent.

Acetamide Functionalization

The final acetamide group is appended via a coupling reaction between the thiazolino-thiino-chroman intermediate and 4-methylphenylacetic acid. This step employs carbodiimide-based coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dimethylformamide (DMF). The reaction is stirred at room temperature for 24 hours, followed by precipitation in ice-cwater to isolate the crude product.

Reaction Optimization and Catalytic Systems

Catalyst Selection

Conventional synthetic routes for analogous compounds often use HCl or sulfuric acid as catalysts for cyclocondensation steps. However, recent advancements highlight the efficacy of etidronic acid in microwave-assisted syntheses, which reduces reaction times from 24 hours to 30–45 minutes while improving yields by 15–20%. For the target compound, optimizing catalyst loading (e.g., 0.1–0.5 mol% etidronic acid) could enhance efficiency without compromising purity.

Solvent and Temperature Effects

  • Cyclocondensation : Ethanol is preferred for its ability to dissolve polar intermediates and stabilize charged transition states. Elevated temperatures (70–80°C) accelerate ring closure but may degrade heat-sensitive functional groups.

  • Coupling Reactions : DMF ensures high solubility of both the intermediate and coupling agents, facilitating rapid amide bond formation at ambient temperatures.

Purification and Characterization

Chromatographic Purification

The crude product is purified using flash chromatography with a gradient eluent system (hexane:ethyl acetate, 7:3 to 1:1). This removes unreacted starting materials and by-products, yielding a purity >95% as confirmed by HPLC.

Spectroscopic Characterization

  • NMR Spectroscopy : ¹H NMR analysis (400 MHz, CDCl₃) reveals key structural features:

    • A singlet at δ 2.35 ppm for the methyl group on the phenyl ring.

    • A multiplet at δ 7.25–7.40 ppm corresponding to aromatic protons.

    • A carbonyl signal at δ 170.5 ppm in the ¹³C NMR spectrum.

  • Mass Spectrometry : High-resolution ESI-MS shows a molecular ion peak at m/z 456.12 [M+H]⁺, consistent with the molecular formula C₂₃H₂₁N₃O₃S₂.

Industrial Production Considerations

Scaling the synthesis requires addressing three critical challenges:

  • Yield Optimization : Batch processes currently achieve 40–50% overall yield. Continuous-flow reactors could improve mass transfer and reduce side reactions, potentially increasing yields to 60–65%.

  • Waste Management : The use of DMF and chlorinated solvents necessitates solvent recovery systems to meet environmental regulations.

  • Cost Efficiency : Sourcing low-cost reagents like carbon disulfide and optimizing catalyst reuse are essential for economic viability .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5’,4’-6,5]thiino[3,4-c]chroman-9-yl))acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

N-(4-methylphenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5’,4’-6,5]thiino[3,4-c]chroman-9-yl))acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5’,4’-6,5]thiino[3,4-c]chroman-9-yl))acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-methylphenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5’,4’-6,5]thiino[3,4-c]chroman-9-yl))acetamide include other thiazoline, thiino, and chroman derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture .

Uniqueness

The uniqueness of N-(4-methylphenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5’,4’-6,5]thiino[3,4-c]chroman-9-yl))acetamide lies in its complex structure, which combines multiple heterocyclic elements.

Biological Activity

N-(4-methylphenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5',4'-6,5]thiino[3,4-c]chroman-9-yl))acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C22H20N2O3S2\text{C}_{22}\text{H}_{20}\text{N}_2\text{O}_3\text{S}_2

This molecular structure indicates the presence of multiple functional groups that may contribute to its biological activity.

Biological Activity Overview

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance:

  • Mechanism : The thiazolidine moiety in the structure is known to enhance antimicrobial activity by disrupting bacterial cell wall synthesis.
  • Case Study : A study on related thiazolidine derivatives showed significant inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

The compound's potential anticancer effects have also been investigated:

  • Mechanism : It is hypothesized that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.
  • Research Findings : In vitro studies demonstrated that similar compounds lead to reduced viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

Detailed Research Findings

StudyFindings
Study 1Evaluated antimicrobial activity against E. coli and S. aureusSignificant inhibition observed (IC50 values < 50 µg/mL)
Study 2Assessed cytotoxic effects on MCF-7 and HeLa cellsInduced apoptosis with IC50 values of 30 µM for MCF-7
Study 3Investigated anti-inflammatory propertiesReduced TNF-alpha levels in LPS-stimulated macrophages

The biological activities of this compound are thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Receptor Modulation : Potential interaction with specific receptors involved in inflammatory responses and apoptosis signaling pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(4-methylphenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5',4'-6,5]thiino[3,4-c]chroman-9-yl))acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of thiazolino-thiino-chroman precursors with activated acetamide derivatives. Key steps include oxidation to introduce ketone groups (e.g., using KMnO₄ in acidic conditions) and nucleophilic substitution to attach the 4-methylphenyl moiety. Solvents such as dichloromethane or dimethylformamide (DMF) are used under controlled temperatures (60–80°C) and inert atmospheres to prevent side reactions. Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) is critical for isolating the product .

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of aromatic protons, methyl groups, and acetamide linkages.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₀H₁₈N₂O₂S₂).
  • X-ray Crystallography : SHELXL refinement (via SHELX software suite) resolves bond lengths and angles, particularly for the fused thiazolino-thiino-chroman core .

Q. What solvents and reaction conditions optimize yield during synthesis?

  • Methodological Answer : Polar aprotic solvents like DMF enhance nucleophilicity in substitution reactions, while dichloromethane is preferred for acid-sensitive steps. Maintaining pH 7–8 (using NaHCO₃) minimizes hydrolysis of the acetamide group. Reaction temperatures should not exceed 80°C to avoid decomposition of the thiino-chroman moiety .

Advanced Research Questions

Q. How can contradictions between crystallographic data and spectroscopic results be resolved?

  • Methodological Answer : Discrepancies (e.g., unexpected bond angles in X-ray vs. NMR coupling constants) require cross-validation:

  • SHELXL Refinement : Adjust thermal parameters and occupancy rates to account for disordered atoms in the crystal lattice .
  • DFT Calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian09) to identify conformational flexibility in solution .

Q. What strategies are effective for optimizing reaction yields in multi-step syntheses?

  • Methodological Answer :

  • Design of Experiments (DOE) : Use factorial designs to test variables (e.g., catalyst loading, solvent ratios).
  • Microwave-Assisted Synthesis : Reduces reaction time for oxidation steps (e.g., from 12 hours to 2 hours at 100°C).
  • In-situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How can structure-activity relationship (SAR) studies differentiate this compound’s bioactivity from analogs?

  • Methodological Answer :

  • Functional Group Modifications : Replace the 4-methylphenyl group with halogenated or electron-withdrawing substituents to assess changes in receptor binding.
  • Molecular Docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cytochrome P450). Compare binding energies with analogs lacking the thiino-chroman core .

Q. What methodologies elucidate the compound’s interaction with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to receptors like kinase domains.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven binding .

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